Adipaldehyde

Catalog No.
S582775
CAS No.
1072-21-5
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adipaldehyde

CAS Number

1072-21-5

Product Name

Adipaldehyde

IUPAC Name

hexanedial

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c7-5-3-1-2-4-6-8/h5-6H,1-4H2

InChI Key

UMHJEEQLYBKSAN-UHFFFAOYSA-N

SMILES

C(CCC=O)CC=O

Synonyms

adipic dialdehyde

Canonical SMILES

C(CCC=O)CC=O

Synthesis and Reactivity:

Adipaldehyde, also known as 1,6-hexanedial, is a dialdehyde with the chemical formula C6H10O2. It is a colorless liquid that is highly reactive due to the presence of two aldehyde functional groups. While synthesizing adipaldehyde commercially has proven challenging, researchers have explored various methods for its production, including:

  • Double hydroformylation of 1,3-butadiene: This method utilizes rhodium-based catalysts to convert butadiene into adipaldehyde. While promising, this approach has not yet been implemented commercially. [Source: Yu, S.-m., Snavely, W. K., Chaudhari, R. V., & Subramaniam, B. (2020). Butadiene hydroformylation to adipaldehyde with Rh-based catalysts: Insights into ligand effects. Molecular Catalysis, 484, 121842. ]
  • Oxidation of 1,6-hexanediol: This method utilizes pyridinium chlorochromate as an oxidizing agent to convert 1,6-hexanediol into adipaldehyde. This approach offers a more established route for laboratory-scale synthesis. [Source: Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(1), 17. ]

Understanding the synthesis and reactivity of adipaldehyde is crucial for researchers exploring its potential applications in various fields.

Potential Applications in Polymer Chemistry:

Due to its bifunctional nature, adipaldehyde holds promise as a precursor to nylon-related polymers. Researchers have investigated its potential in the synthesis of:

  • Polyamides: These are a class of polymers with alternating amide linkages. Adipaldehyde could potentially be used as a starting material for the production of nylon-6,6, a widely used polyamide fiber. However, the high reactivity of adipaldehyde presents challenges in controlling the polymerization process. [Source: Hardy, P. M., Nicholls, A. C., & Rydon, H. N. (1972). The Hydration and Polymerisation of Succinaldehyde, Glutaraldehyde, and Adipaldehyde. Journal of the Chemical Society, Perkin Transactions 2, (15), 2270–2275. ]

Other Potential Applications:

Beyond polymer chemistry, researchers are exploring other potential applications of adipaldehyde, including:

  • Biomedical research: Studies have investigated the potential use of adipaldehyde as a cross-linking agent for biomaterials. However, further research is needed to understand its safety and efficacy in this context. [Source: Biosynth. (n.d.). Adipaldehyde - 1M solution in water [Data sheet]. Retrieved from ]

Adipaldehyde has a linear structure with two aldehyde groups located at the terminal ends of a six-carbon chain. This unique structure classifies it as a dialdehyde, which is notable for its reactivity. The compound's physical properties include a melting point of approximately -8°C and a boiling point around 153.66°C . It has a density of 1.0030 g/cm³ and a flash point of 66.3°C, indicating that it should be handled with care due to its flammability and potential hazards .

Adipaldehyde is a hazardous compound due to its:

  • High Reactivity: The aldehyde groups can readily react with other chemicals and even skin tissue, posing a risk for burns and irritation [6].
  • Flammability: Adipaldehyde is flammable and can ignite readily [7].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling adipaldehyde.
  • Work in a well-ventilated area.
  • Store adipaldehyde in a cool, dry place away from heat and ignition sources.
Due to its reactive aldehyde groups:

  • Self-Condensation: Adipaldehyde readily undergoes self-condensation reactions, leading to the formation of oligomers and polymers. The specific products depend on factors like temperature and concentration.
  • Condensation Reactions: It can react with amines, alcohols, and thiols to form new compounds through condensation reactions .
  • Oxidation: Adipaldehyde can be oxidized to adipic acid or other derivatives under suitable conditions .

Balanced Chemical Equation

An example of its oxidation reaction can be represented as:

C6H10+2KMnO4+3H2SO4C6H10O2+K2SO4+MnSO4+3H2OC₆H₁₀+2KMnO₄+3H₂SO₄→C₆H₁₀O₂+K₂SO₄+MnSO₄+3H₂O

Adipaldehyde can be synthesized through several methods:

  • Oxidation of Cyclohexene: One common method involves the oxidation of cyclohexene using potassium permanganate .
  • Ozonolysis: Another method utilizes ozone oxidation followed by reduction, often employing zinc in acetic acid as the reducing agent .
  • Hydroformylation: Recent research has explored the hydroformylation of butadiene using rhodium-based catalysts as an alternative synthesis route .

Adipaldehyde has several potential applications:

  • Polymer Chemistry: It serves as a precursor for nylon-related polymers, where its incorporation can enhance material properties such as thermal stability and mechanical strength.
  • Chemical Intermediates: Due to its bifunctional nature, it can act as an intermediate in the synthesis of various chemicals and materials.
  • Research: Ongoing studies focus on its use in developing novel polyamides and other polymeric materials.

Similar Compounds: Comparison with Other Compounds

Adipaldehyde shares similarities with several other compounds, particularly other dialdehydes. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
GlutaraldehydeC5H8O2Shorter chain length; used as a disinfectant
Succinic AldehydeC4H6O2Contains one less carbon; used in organic synthesis
PhthalaldehydeC8H6O2Aromatic structure; used in plastics production

Uniqueness of Adipaldehyde

Adipaldehyde's uniqueness lies in its specific six-carbon chain length coupled with two aldehyde functional groups, which allows for distinct reactivity patterns not observed in shorter dialdehydes like glutaraldehyde or succinic aldehyde. This structural configuration enables adipaldehyde to serve effectively as a precursor for nylon-related polymers while also participating in diverse

XLogP3

-0.2

Melting Point

-8.0 °C

Other CAS

1072-21-5

Wikipedia

Hexanedial

Use Classification

Fatty Acyls [FA] -> Fatty aldehydes [FA06]

Dates

Modify: 2023-08-15

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